N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide
Description
SMILES Notation and InChI Key Applications
The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O. This string encodes atomic connectivity, bond types, and stereochemistry. The canonical SMILES form prioritizes the (2S) configuration: N#CC=1C=CC(=CC1Cl)C2=NN(C=C2)CC(NC(=O)C3=NNC(=C3)C(O)C)C.
The International Chemical Identifier (InChI) Key, BLIJXOOIHRSQRB-UHFFFAOYSA-N, provides a unique hash for rapid database searches. The full InChI string (InChI=1S/C19H19ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11-12,27H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-,12?/m0/s1) encapsulates stereochemical and tautomeric details.
2D/3D Molecular Depiction Standards
Standard 2D depictions highlight the compound’s pyrazole cores, chlorophenyl group, and carboxamide linkage. The 3D conformer model (PubChem CID 67171868) reveals a planar geometry for the aromatic rings and a bent configuration at the propan-2-yl linker. Computational tools like Open Babel and RDKit use these representations to predict physicochemical properties and intermolecular interactions.
Structural Representations Summary
These standardized notations ensure unambiguous communication across chemical databases and research platforms.
Properties
Molecular Formula |
C19H19ClN6O2 |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-[1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11-12,27H,10H2,1-2H3,(H,22,28)(H,23,24) |
InChI Key |
BLIJXOOIHRSQRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O |
Origin of Product |
United States |
Preparation Methods
Suzuki Coupling for Pyrazole-Benzonitrile Intermediate
The synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (Intermediate V) is critical. Early methods employed Suzuki reactions with palladium catalysts, but recent improvements reduce catalyst loading and avoid cumbersome workups.
Key Improvements in Suzuki Coupling
Data compiled from EP3280710B1.
The optimized method uses acetonitrile-water, enabling phase separation and eliminating distillation. Pd(OAc)₂ with triphenylphosphine (1:3 ratio) reduces costs and residues.
Mitsunobu Reaction for Propan-2-yl Group Introduction
The chiral propan-2-yl moiety is introduced via a Mitsunobu reaction.
Critical Steps
- Substrate Preparation : 3-Acetyl-1H-pyrazole-5-carboxylic acid (Intermediate) is synthesized via hydrolysis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate.
- Reaction Conditions :
Safety Note :
Ethyl diazoacetate (explosive) is avoided in modern routes. Continuous-flow synthesis ensures safe in situ generation.
Amide Coupling for Final Assembly
The carboxamide bond is formed using EDCI/HOBt or similar agents.
Conditions
Example
Reaction of Intermediate V with 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid under EDCI/HOBt in DCM yields the target compound.
Key Intermediates and Their Synthesis
5-Acetyl-1H-pyrazole-3-carboxylic Acid
A scalable route starts with diethyl pyrazole-3,5-dicarboxylate:
- Selective Hydrolysis : Ethanol/NaOH (1:1, 80°C, 4h) → 5-acetyl-1H-pyrazole-3-carboxylate.
- Deprotection : HCl (6M, 60°C) → 5-acetyl-1H-pyrazole-3-carboxylic acid.
Advantages :
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile (Intermediate V)
Synthetic Pathway
- Suzuki Coupling : 4-Bromo-2-chlorobenzonitrile + pyrazole boronic ester → Intermediate III.
- Deprotection : HCl (catalytic) → Intermediate IV; neutralization → Intermediate V.
Efficiency Metrics
| Step | Time | Solvent | Yield |
|---|---|---|---|
| Suzuki | 2h | Acetonitrile | 87.5% |
| Deprotection | 2h | Methanol | 95% |
Comparative Analysis of Synthetic Routes
- Steps: 10+ (prior art).
- Catalyst: 5 mol% Pd.
- Issues: High cost, distillation bottlenecks.
- Steps: 5.
- Catalyst: 0.8 mol% Pd.
- Advantages: Lower residues, higher yield.
- Steps: 2 (batchwise hydrolysis + flow coupling).
- Safety: In situ ethyl diazoacetate.
- Scalability: High-throughput.
Critical Challenges and Solutions
Palladium Residues
Chiral Purity
- Control : Mitsunobu reaction with DIAD ensures >99% enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Darolutamide undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in the chemical reactions of Darolutamide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of Darolutamide, such as keto-darolutamide, which is an active metabolite of the compound. These derivatives often retain the biological activity of the parent compound and can be used in further research and development .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit notable anti-inflammatory effects. For instance, molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. In silico evaluations have demonstrated its potential to reduce inflammation markers significantly, making it a candidate for further development in treating inflammatory diseases .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In various studies, pyrazole derivatives similar to this compound have shown promising results against different cancer cell lines, including liver carcinoma (HepG2) and lung carcinoma (A549). For example, compounds with analogous structures exhibited IC50 values indicating effective cytotoxicity against these cancer types, suggesting that this compound may be explored as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Studies have reported that compounds related to N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide demonstrate significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents .
Case Study 1: Inhibition of Inflammatory Cytokines
In a recent study, derivatives of the compound were tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The results indicated that certain derivatives achieved inhibition rates comparable to established anti-inflammatory medications. Specifically, at concentrations of 10 µM, some compounds inhibited TNF-α and IL-6 by 61–85% and 76–93%, respectively .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of pyrazole derivatives against HepG2 and A549 cell lines. The study found that specific compounds showed IC50 values of 5.35 µM and 8.74 µM against these cell lines, respectively, indicating their potential effectiveness as anticancer agents .
Summary of Biological Activities
| Activity Type | Mechanism/Target | Efficacy |
|---|---|---|
| Anti-inflammatory | Inhibition of 5-lipoxygenase | Significant reduction in inflammatory markers |
| Antitumor | Cytotoxicity against cancer cell lines | IC50 values indicating effectiveness |
| Antimicrobial | Activity against bacterial strains | Comparable to standard antibiotics |
Mechanism of Action
Darolutamide exerts its effects by competitively inhibiting the binding of androgens to their receptors. This prevents the activation of androgen receptors, which in turn inhibits the transcription of androgen-responsive genes. The inhibition of these genes leads to a decrease in cancer cell proliferation and tumor growth. The molecular targets of Darolutamide include the androgen receptor and various downstream signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Pyrazole-Carboxamide Derivatives from
A 2015 study synthesized pyrazole-carboxamide derivatives (3a–3p) with structural similarities to darolutamide. Key examples include:
| Compound | Molecular Formula | Substituents | Molecular Weight ([M+H]⁺) | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| 3a | C₂₁H₁₅ClN₆O | Phenyl, cyano, methyl | 403.1 | 133–135 | Dual phenyl groups |
| 3b | C₂₁H₁₄Cl₂N₆O | 4-Chlorophenyl, cyano, methyl | 437.1 | 171–172 | Increased halogenation |
| 3c | C₂₂H₁₇ClN₆O | p-Tolyl, cyano, methyl | 417.1 | 123–125 | Methylphenyl substitution |
| 3d | C₂₁H₁₄ClFN₆O | 4-Fluorophenyl, cyano, methyl | 421.0 | 181–183 | Fluorine substitution |
Key Observations :
- Halogenation Effects: Chlorine substitution (e.g., 3b) increases molecular weight and melting point compared to non-halogenated analogs (3a), likely due to enhanced crystallinity .
- Hydrophilicity : Darolutamide’s 5-(1-hydroxyethyl) group may improve aqueous solubility compared to methyl or halogen substituents in 3a–3d, though direct solubility data are unavailable.
Cannabinoid CB1 Receptor Antagonist ()
The compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (IC₅₀ = 0.139 nM at CB1) shares a pyrazole-carboxamide backbone but differs in substituents:
Physicochemical and Functional Comparisons
Biological Activity
N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide, commonly referred to as Compound I, is a pyrazole derivative with significant biological activity, particularly in the context of androgen receptor modulation and potential therapeutic applications in cancer treatment. This article explores the compound's biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C19H19ClN6O2
- Molecular Weight : 398.85 g/mol
- CAS Number : 2407645-49-0
Compound I acts as a selective androgen receptor modulator (SARM), influencing androgen receptor (AR) activity. This modulation is particularly relevant for conditions such as prostate cancer, where AR signaling plays a critical role in tumor progression. The compound's ability to selectively activate or inhibit AR pathways makes it a candidate for targeted therapies in androgen-dependent cancers.
Anticancer Properties
Research indicates that Compound I exhibits potent anticancer effects, primarily through its action on AR pathways. It has been shown to inhibit the proliferation of prostate cancer cells by blocking AR-mediated transcriptional activity. Studies have demonstrated that:
- In vitro studies reveal that Compound I reduces cell viability in various cancer cell lines, particularly those expressing AR.
- In vivo studies using animal models of prostate cancer have shown significant tumor regression upon administration of Compound I, highlighting its potential as a therapeutic agent.
Case Studies and Research Findings
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of Compound I suggests favorable absorption and distribution characteristics. Studies indicate:
- Bioavailability : High bioavailability due to its crystalline form, which enhances solubility.
- Metabolism : Primarily metabolized in the liver with minimal side effects reported in preclinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
